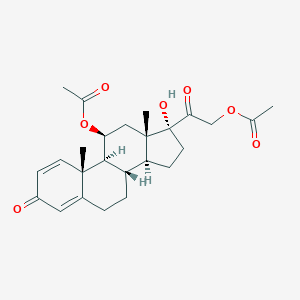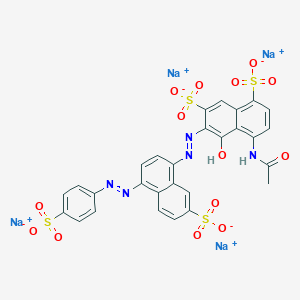
2-Amino-5-phenylthiophene-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-Amino-5-phenylthiophene-3-carboxamide, such as polyimides from related thiophene diamines, involves multistep processes starting from basic organic compounds like benzyl chloride and sulfur (Imai et al., 1984). The synthesis often includes reactions with other compounds like dimethyl acetylenedicarboxylate and methyl propiolate (Matsunaga et al., 1986).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Amino-5-phenylthiophene-3-carboxamide, like azomethine derivatives, is complex and often involves multiple aromatic rings. These structures are characterized using techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) (С. Чиряпкин et al., 2021).
Chemical Reactions and Properties
2-Amino-5-phenylthiophene-3-carboxamide and its derivatives participate in various chemical reactions, including chemoselective thionation-cyclization and regioselective intramolecular cyclization (Kumar et al., 2013). These reactions are crucial for forming structurally complex and functionally diverse compounds.
Physical Properties Analysis
The physical properties of thiophene derivatives like 2-Amino-5-phenylthiophene-3-carboxamide include high thermal stability, as observed in related polyimides, which show no significant decomposition up to 450°C in both air and nitrogen atmospheres (Imai et al., 1984).
Wissenschaftliche Forschungsanwendungen
It is used in synthesizing 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, which show potential in treating psychosis, memory impairment, and drug abuse (Song, 2007).
It serves as a precursor in the synthesis of selective ligands for the 5-HT3 receptor, which is significant in neurological research (Ameen, 2006).
Derivatives of this compound act as novel inhibitors of the Mycobacterium tuberculosis DNA GyrB domain, making them significant in developing anti-tubercular leads (Saxena et al., 2015).
It is used as a radiosensitizer and bioreductively activated cytotoxin in cancer research (Threadgill et al., 1991).
This compound is a precursor for biologically active compounds with cytostatic, antitubercular, and anti-inflammatory properties (Chiriapkin et al., 2021).
It acts as an agonist allosteric enhancer at the A1 adenosine receptor, which is important in cardiovascular and nervous system research (Luetjens et al., 2003).
The compound has applications in photochemistry, chemistry, and pharmacology, particularly in the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives (Novanna et al., 2020).
It shows potential anticonvulsant activity and in silico properties, indicating its use in neurological research (Kunda et al., 2013).
It has been evaluated for its antimicrobial activity, contributing to the development of new antimicrobial agents (Prasad et al., 2017).
It serves as a scaffold for anti-tuberculosis drugs, highlighting its importance in infectious disease research (Lu et al., 2011).
Its interaction with other compounds can lead to the synthesis of coumarins, which have various pharmaceutical applications (Kovalenko et al., 2006).
Safety And Hazards
2-Amino-5-phenylthiophene-3-carboxamide is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
2-amino-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGYTDIDBFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351580 | |
| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylthiophene-3-carboxamide | |
CAS RN |
4815-35-4 | |
| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)